Fluoxetine Succinamic Acid

説明

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Structure

3D Structure

特性

IUPAC Name |

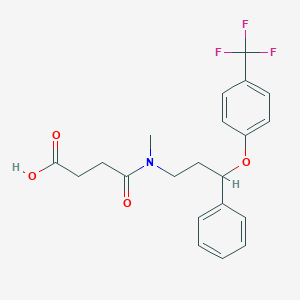

4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIPSZMZTANCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441271 | |

| Record name | Fluoxetine Succinamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026723-45-4 | |

| Record name | Fluoxetine succinate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026723454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine Succinamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1026723-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE SUCCINATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO7CZX229S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fluoxetine Succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of fluoxetine succinamic acid, a known related compound of the widely prescribed antidepressant, fluoxetine. This document details a proposed synthetic pathway, analytical characterization methods, and presents available data in a structured format to aid researchers and professionals in drug development and quality control.

Introduction

Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. As with any pharmaceutical compound, the identification and characterization of related substances and potential impurities are critical for ensuring its safety and efficacy. This compound, also known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is identified as USP Fluoxetine Related Compound A.[1] Understanding its synthesis and spectral characteristics is essential for the development of analytical methods for impurity profiling and quality control of fluoxetine active pharmaceutical ingredient (API) and formulated products.

Synthesis of this compound

The synthesis of this compound is predicated on the reaction between fluoxetine and succinic anhydride. This reaction involves the nucleophilic attack of the secondary amine in fluoxetine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinamic acid derivative.

Proposed Reaction Scheme

The proposed synthesis proceeds as a straightforward acylation of the secondary amine of fluoxetine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

The following is a general experimental protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yield and purity.

-

Dissolution: Dissolve fluoxetine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To obtain the free base, a mild base (e.g., triethylamine or sodium bicarbonate) can be added to neutralize the hydrochloride salt, followed by filtration of the resulting salt.

-

Reactant Addition: To the solution of fluoxetine free base, add a stoichiometric equivalent of succinic anhydride.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [1] |

| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |

| Molecular Weight | 409.4 g/mol | [1] |

| CAS Number | 1026723-45-4 | [1] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Ionization Mode | Precursor m/z | Adduct |

| LC-MS | ESI | 410.1574 | [M+H]⁺ |

Data sourced from PubChem CID 10525558.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl chain and the succinyl moiety, and the N-methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the aliphatic carbons of the propyl and succinyl chains, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Amide) | ~1650 |

| C=O stretch (Carboxylic Acid) | ~1710 |

| C-N stretch | 1250-1020 |

| C-F stretch | 1350-1150 |

Experimental Protocol: Characterization

A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the complete characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide outlines a practical approach to the synthesis and characterization of this compound. The proposed synthesis via the reaction of fluoxetine with succinic anhydride is a robust and straightforward method. The characterization data, including mass spectrometry and predicted NMR and IR spectral features, provide a solid foundation for the identification and quality control of this fluoxetine-related compound. The detailed experimental protocols serve as a valuable resource for researchers and analytical scientists working on the analysis and control of impurities in fluoxetine.

References

Physicochemical Properties of Fluoxetine Succinamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine succinamic acid, a derivative and potential impurity of the widely prescribed antidepressant fluoxetine, necessitates a thorough understanding of its physicochemical properties for effective drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical identity, and outlines detailed experimental protocols for determining key parameters such as pKa, melting point, lipophilicity, and stability. While experimental data for this compound is limited in publicly available literature, this guide furnishes the methodologies required to generate these crucial data points. Furthermore, this document explores the presumed mechanism of action based on its structural relationship to fluoxetine and provides visualizations of relevant pathways and experimental workflows.

Chemical Identity and Computed Properties

This compound is identified by the following chemical descriptors and computed properties.

| Property | Value | Source |

| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [1] |

| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |

| Molecular Weight | 409.4 g/mol | [1] |

| CAS Number | 1026723-45-4 | [1] |

| Appearance | Off-white solid | [1] |

| Computed XLogP3 | 3.4 | [2] |

| Solubility (Qualitative) | Soluble in Methanol-DMSO | [1] |

Experimental Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a critical parameter influencing a drug's solubility, absorption, distribution, and excretion.

Table 2: pKa of Fluoxetine (for reference)

| Compound | pKa | Source |

| Fluoxetine | 9.80 | [3] |

No experimental pKa value for this compound was found in the searched sources.

Melting Point

The melting point is a key indicator of purity and is crucial for various formulation processes.

No experimental melting point for this compound was found in the searched sources. For reference, the melting point of fluoxetine hydrochloride is 158.4-158.9 °C[4].

Lipophilicity (LogP/LogD)

Lipophilicity is a primary determinant of a drug's ability to cross biological membranes.

No experimental LogP or LogD value for this compound was found in the searched sources. A computed XLogP3 value is 3.4[2]. For reference, the LogP of fluoxetine is 4.05[5].

Aqueous Solubility

Solubility significantly impacts a drug's bioavailability.

No quantitative aqueous solubility data for this compound was found in the searched sources. For reference, fluoxetine hydrochloride has a solubility of 14 mg/mL in water[6].

Stability

Stability studies are essential to ensure the safety and efficacy of a drug substance over its shelf life.

No specific stability data for this compound was found. However, studies on fluoxetine indicate it is stable at -20°C and 5°C but unstable at room temperature in plasma, aqueous, and methanolic solutions[7][8]. Fluoxetine is also susceptible to degradation under acidic, photolytic, and oxidative stress conditions[9].

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for pKa determination of ionizable compounds.[10][11][12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[10][11]

-

Titration Setup: Place the sample solution in a thermostated vessel (25 ± 0.5 °C) under constant stirring. Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

-

Titration: Titrate the sample solution with standardized 0.1 M HCl or 0.1 M NaOH. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.[10]

Determination of Melting Point by Capillary Method

This is a common and straightforward method for determining the melting point of a crystalline solid.[13][14][15]

Principle: A small amount of the powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[14]

-

Capillary Packing: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[15]

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.[14][15]

Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[16][17][18]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The concentrations of the compound in each phase are measured, and the distribution coefficient (LogD) is calculated.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[17]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogD using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Stability-Indicating HPLC Method

This method is used to quantify the decrease of the active pharmaceutical ingredient due to degradation.[19][20]

Principle: A validated HPLC method is used to separate the parent drug from its degradation products. The drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The amount of remaining parent drug is quantified over time.

Methodology:

-

Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol) is a common starting point.[19]

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the drug to UV light.

-

-

Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Analysis: Quantify the amount of this compound remaining at each time point.

Mechanism of Action and Signaling Pathways

As a close structural analog of fluoxetine, this compound is presumed to exert its primary pharmacological effect through the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). The general mechanism of action for fluoxetine involves the following steps:

-

SERT Inhibition: Fluoxetine binds to the allosteric site of the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.

-

Increased Synaptic Serotonin: The inhibition of reuptake leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.

-

Receptor Downregulation: Chronic administration leads to the desensitization and downregulation of presynaptic 5-HT1A autoreceptors, further increasing serotonin release.

The downstream signaling pathways affected by increased serotonergic activity are complex and involve multiple intracellular cascades. While specific pathways for this compound have not been elucidated, the pathways associated with fluoxetine are relevant.

Conclusion

This technical guide provides a framework for the physicochemical characterization of this compound. While specific experimental data for this compound is scarce, the detailed protocols outlined herein offer a clear path for researchers to generate the necessary data for drug development and quality control purposes. The presumed mechanism of action, based on its structural similarity to fluoxetine, centers on the inhibition of the serotonin transporter. Further research is warranted to fully elucidate the unique physicochemical properties and pharmacological profile of this compound.

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. — Andréas Astier [andreasastier.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. westlab.com [westlab.com]

- 14. Melting Point Test - CD Formulation [formulationbio.com]

- 15. thinksrs.com [thinksrs.com]

- 16. researchgate.net [researchgate.net]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Fluoxetine Succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the formation of Fluoxetine Succinamic Acid, a derivative of the widely-used selective serotonin reuptake inhibitor (SSRI), fluoxetine. The core of this document focuses on the chemical mechanism of its formation, plausible experimental protocols for its synthesis, and the analytical data that characterize the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the modification of fluoxetine and the synthesis of its derivatives.

Introduction

Fluoxetine, marketed under the brand name Prozac, is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Its mechanism of action involves the selective inhibition of serotonin reuptake in the brain. The chemical modification of the fluoxetine molecule is a subject of ongoing research to explore new derivatives with potentially altered pharmacokinetic profiles, novel therapeutic applications, or for use as analytical standards. One such derivative is this compound, chemically known as 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid. This compound is formed through the reaction of fluoxetine with succinic anhydride, resulting in the formation of an amide linkage and the introduction of a carboxylic acid moiety.

Mechanism of Formation

The formation of this compound proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the secondary amine group of fluoxetine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This initial attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, a proton transfer and the collapse of the tetrahedral intermediate result in the formation of the stable amide bond, yielding the final succinamic acid derivative.

The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the succinic anhydride. The reaction generally proceeds under mild conditions and does not require a catalyst, although a mild base can be used to deprotonate the amine, increasing its nucleophilicity.

Data Presentation

The following table summarizes the key chemical and analytical data for this compound.

| Parameter | Value | Reference |

| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [1] |

| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |

| Molecular Weight | 409.4 g/mol | [1] |

| CAS Number | 1026723-45-4 | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Methanol, DMSO | [1] |

| Purity (by HPLC) | >95% | [1] |

| Precursor m/z ([M+H]⁺) | 410.1574 | [2] |

| LC-MS Collision Energy | 15 and 30 (nominal) | [2] |

| LC-MS Fragmentation Mode | HCD (Higher-energy C-trap dissociation) | [2] |

Table 1: Chemical and Analytical Data for this compound

Experimental Protocols

Plausible Synthesis Protocol

Materials:

-

Fluoxetine hydrochloride

-

Succinic anhydride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

Free-basing of Fluoxetine: To a solution of fluoxetine hydrochloride in water, add a saturated solution of sodium bicarbonate until the pH is basic (pH 9-10). Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the fluoxetine free base as an oil.

-

Reaction with Succinic Anhydride: Dissolve the fluoxetine free base in anhydrous dichloromethane. To this solution, add a stoichiometric equivalent of succinic anhydride. If desired, a slight excess (1.1 equivalents) of triethylamine can be added to act as a proton scavenger.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up: Once the reaction is complete, wash the organic layer with a 1M HCl solution to remove any unreacted fluoxetine and triethylamine. Then, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid to elute the desired product. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization

The purified this compound should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is a straightforward chemical transformation based on the well-established reactivity of amines and cyclic anhydrides. This technical guide provides a foundational understanding of the reaction mechanism, a plausible synthetic protocol, and key analytical data for this fluoxetine derivative. This information should empower researchers to synthesize and further investigate the properties and potential applications of this compound. Future work could focus on optimizing the reaction conditions to maximize yield and purity, as well as conducting in-depth spectroscopic analysis to fully characterize the compound.

References

Unveiling a Hidden Impurity: A Technical Guide to the Identification of Fluoxetine Succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of Fluoxetine Succinamic Acid, a potential impurity in the widely prescribed antidepressant, fluoxetine. This document details the analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the detection and quantification of this impurity. Furthermore, it sheds light on its potential formation pathway and provides key spectral data for its unequivocal identification.

Introduction to Fluoxetine and its Impurities

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Pharmaceutical regulatory bodies worldwide mandate the identification and control of impurities in drug substances and products. Impurities can arise from various sources, including the synthetic process, degradation of the drug substance over time, or interaction with excipients.

This compound has been identified as a potential impurity of fluoxetine. Understanding its chemical nature, formation, and analytical detection is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Profile of this compound

This compound, also known as Fluoxetine USP Related Compound C, is a derivative of fluoxetine. Its chemical structure and properties are summarized below.

| Property | Value |

| Systematic Name | 4-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid |

| Synonyms | This compound, Fluoxetine USP Related Compound C |

| CAS Number | 1026723-45-4[1] |

| Molecular Formula | C₂₁H₂₂F₃NO₄[1] |

| Molecular Weight | 409.4 g/mol [1] |

| Appearance | Off-white solid |

| Solubility | Soluble in Methanol and DMSO |

Chemical Structure of this compound:

References

Spectroscopic Analysis of Fluoxetine Succinamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Fluoxetine Succinamic Acid. This compound, also known as USP Fluoxetine Related Compound A, is a significant compound in the pharmaceutical landscape related to the widely used antidepressant, Fluoxetine. This document details the principles and data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Structure and Properties

This compound is chemically identified as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. Its molecular formula is C₂₁H₂₂F₃NO₄, with a molecular weight of 409.4 g/mol . A thorough understanding of its structure is fundamental to interpreting the spectroscopic data presented in the subsequent sections.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₂F₃NO₄ | PubChem |

| Molecular Weight | 409.4 g/mol | PubChem |

| Monoisotopic Mass | 409.1501 g/mol | PubChem |

| Precursor m/z (ESI+) | 410.1574 [M+H]⁺ | PubChem |

Table 1: Key Mass Spectrometry Data for this compound. This table summarizes the fundamental mass spectrometry properties of the compound.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed experimental protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is based on methodologies used for the analysis of Fluoxetine and its related compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan (MS/MS) of the precursor ion [M+H]⁺ at m/z 410.1574.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific, publicly available NMR spectra for this compound are scarce, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the fluoxetine core and the succinamic acid moiety.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound. These predictions are based on established NMR data for fluoxetine and related succinamic acid derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound. This table provides an estimation of the proton NMR signals.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.6 | Multiplet |

| -CH-O- | 5.2 - 5.6 | Multiplet |

| -CH₂-N- | 3.2 - 3.6 | Multiplet |

| -N-CH₃ | 2.8 - 3.1 | Singlet |

| -CH₂-CH₂- (propyl chain) | 1.9 - 2.3 | Multiplet |

| -CO-CH₂-CH₂-CO- | 2.4 - 2.8 | Multiplet |

| -COOH | 10 - 12 | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. This table provides an estimation of the carbon-13 NMR signals.

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 115 - 160 |

| -CF₃ | ~124 (quartet) |

| -C=O (amide) | 170 - 175 |

| -C=O (acid) | 175 - 180 |

| -CH-O- | 75 - 80 |

| -CH₂-N- | 45 - 55 |

| -N-CH₃ | 35 - 40 |

| -CH₂- (propyl chain) | 25 - 35 |

| -CO-CH₂-CH₂-CO- | 28 - 35 |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

2D NMR (optional but recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for this compound based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound. This table highlights the key vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O stretch (Amide) | 1630 - 1680 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F stretch | 1100 - 1350 | Strong |

| C-O stretch (Ether) | 1000 - 1300 | Strong |

| C-N stretch | 1000 - 1350 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound and the logical relationship between the different spectroscopic techniques in structural elucidation.

The Genesis of an Impurity: Unraveling the Origin of Fluoxetine Succinamic Acid in Drug Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes a complex synthesis process where the formation of various impurities is a critical concern for drug quality and safety. Among these is Fluoxetine Succinamic Acid, a registered impurity in the United States Pharmacopeia (USP) often referred to as "Fluoxetine USP Related Compound C". This technical guide provides a comprehensive analysis of the likely origins of this impurity, detailing its chemical nature, potential formation pathways, and the analytical methodologies crucial for its detection and quantification.

Understanding this compound

This compound, with the chemical formula C21H22F3NO4 and CAS number 1026723-45-4, is structurally characterized by the formation of an amide bond between the secondary amine of the fluoxetine molecule and one of the carboxylic acid groups of succinic acid. This transformation results in a succinamic acid derivative of the active pharmaceutical ingredient (API).

Chemical Identity:

| Property | Value |

| IUPAC Name | 4-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid |

| Synonyms | Fluoxetine succinate ester, Fluoxetine USP Related Compound C |

| Molecular Formula | C21H22F3NO4 |

| Molecular Weight | 409.4 g/mol |

| CAS Number | 1026723-45-4 |

The Chemical Pathway: Postulated Origin of the Impurity

The formation of this compound is not a planned step in the primary synthesis of fluoxetine but rather a consequence of specific conditions and the presence of succinic acid or a related reactive species. Two primary hypotheses explain its origin:

-

Reaction with Succinic Anhydride: The most plausible route for the formation of this compound is the reaction of fluoxetine with succinic anhydride. Succinic anhydride can be present as an impurity in succinic acid, which might be used in certain purification steps, such as cocrystal formation, or be inadvertently introduced. The secondary amine of fluoxetine acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive succinic anhydride. This leads to the opening of the anhydride ring and the formation of the stable amide bond, yielding the succinamic acid derivative.

-

Direct Amidation with Succinic Acid: While less likely under standard conditions, direct amide formation between fluoxetine and succinic acid could occur, particularly at elevated temperatures or in the presence of a catalyst or activating agent. This reaction would involve the nucleophilic attack of the fluoxetine amine on a carboxylic acid group of succinic acid, with the subsequent elimination of a water molecule. However, this typically requires specific and often harsh reaction conditions that are not common in the final purification stages of fluoxetine synthesis.

Experimental Evidence and Analytical Detection

The identification and quantification of this compound as an impurity are primarily achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating this impurity from the main fluoxetine peak and other related substances.

Typical Analytical Methodologies:

-

Chromatographic Separation: A reversed-phase HPLC or UPLC method is commonly employed.

-

Column: C18 column (e.g., Gemini-C18, 150 mm × 4.6 mm, 3.0 μm).

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., triethylamine buffer at a controlled pH) and an organic modifier like methanol or acetonitrile.

-

Detection: UV detection at a wavelength of approximately 215 nm.

-

-

Structural Elucidation: The definitive identification of the impurity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide precise mass-to-charge ratio and detailed structural information, respectively, confirming the presence of the succinamic acid moiety attached to the fluoxetine backbone.

While specific quantitative data on the typical levels of this compound are often proprietary, regulatory guidelines necessitate that its concentration in the final drug product be strictly controlled and monitored to ensure patient safety.

Visualizing the Formation Pathway and Experimental Workflow

To illustrate the potential chemical transformations and the analytical process, the following diagrams are provided.

Caption: Reaction of Fluoxetine with Succinic Anhydride.

Caption: Analytical Workflow for Impurity Identification.

Conclusion

The presence of this compound as an impurity in fluoxetine drug substance likely arises from the reaction of the active pharmaceutical ingredient with succinic anhydride, a potential impurity in succinic acid that may be used during manufacturing. While direct amidation with succinic acid is a possibility, it is less probable under typical processing conditions. Rigorous analytical monitoring using chromatographic and spectroscopic techniques is essential to control the levels of this and other impurities, ensuring the quality, safety, and efficacy of the final fluoxetine product. This understanding of impurity formation is paramount for process optimization and regulatory compliance in the pharmaceutical industry.

An In-depth Technical Guide to Fluoxetine Succinamic Acid (CAS Number: 1026723-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine Succinamic Acid, identified by the CAS number 1026723-45-4, is a chemical entity primarily recognized as a related compound and impurity of Fluoxetine.[1][2] Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders.[3][4] Consequently, the characterization and control of its impurities, such as this compound, are of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical identity, physicochemical properties, and analytical characterization.

Chemical and Physical Properties

This compound, also known by its IUPAC name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is an off-white solid.[5][6] Its chemical structure is closely related to that of Fluoxetine, featuring the addition of a succinamic acid moiety.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 1026723-45-4 | [5][6][7][8] |

| Molecular Formula | C21H22F3NO4 | [5][6][7][8] |

| Molecular Weight | 409.4 g/mol | [5][6][7][8] |

| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [5] |

| Synonyms | Fluoxetine succinate ester, Fluoxetine USP Related Compound C | [5][8][9] |

| Appearance | Off-white solid | [6] |

| Solubility | Soluble in Methanol and DMSO | [6] |

Analytical Characterization

The primary application of this compound is as a reference standard for the analytical testing of Fluoxetine drug substances and products.[2][10] As such, its characterization is well-documented in the context of analytical methodology.

Table 2: Spectroscopic and Chromatographic Data

| Analytical Technique | Data | Reference |

| Purity by HPLC | ≥ 95% | [6] |

| LC-MS | Precursor m/z: 410.1574 [M+H]+, Fragmentation data available | [5] |

| Availability of Data | HNMR, MASS, HPLC, IR, TGA analysis data are often offered by commercial suppliers with the product. | [6] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Fluoxetine

While a specific protocol for the analysis of pure this compound is not detailed in the public domain, the following is a representative HPLC method for the quantification of impurities in Fluoxetine hydrochloride, which would be suitable for the detection and quantification of this compound.

Objective: To separate and quantify potential impurities, including this compound, in a Fluoxetine hydrochloride sample.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Gemini-C18 column (150 mm × 4.6 mm, 3.0 μm) or equivalent

-

Methanol (HPLC grade)

-

Triethylamine

-

Phosphoric acid

-

Water (HPLC grade)

-

Fluoxetine hydrochloride reference standard

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: 20:80 (v/v) Methanol and buffer solution. The buffer is prepared by dissolving 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.

-

Mobile Phase B: 100% Methanol

-

Gradient Program:

-

0-2 min: 25% B

-

2.1-20 min: 44% B

-

30-45 min: 80% B

-

50-55 min: 44% B

-

55.1-60 min: 25% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

-

Run Time: 60 minutes

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., methanol or mobile phase A).

-

Sample Preparation: Prepare a solution of Fluoxetine hydrochloride at a known concentration (e.g., 20 mg/mL) in the same diluent.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity based on the peak area response relative to the standard or the main analyte peak, using an appropriate response factor if necessary.

Synthesis and Formation

Biological Activity and Signaling Pathways

There is no publicly available scientific literature describing any specific biological activity or mechanism of action for this compound. Its existence is primarily documented in the context of being an impurity of Fluoxetine.[1][2] As such, it is not known to be involved in any specific signaling pathways. The primary biological context for this compound is its relationship to its parent drug, Fluoxetine.

The mechanism of action of the parent drug, Fluoxetine, involves the selective inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal membrane, leading to an increase in the synaptic concentration of serotonin and enhanced serotonergic neurotransmission.[4][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.

Conclusion

This compound (CAS 1026723-45-4) is a well-characterized compound primarily of interest to the pharmaceutical industry as a reference standard for the quality control of Fluoxetine. While extensive data on its physicochemical properties and analytical detection methods are available, there is a notable absence of information regarding its synthesis, biological activity, and mechanism of action in the public domain. Its significance is therefore intrinsically linked to its role as an impurity of a major antidepressant drug, highlighting the importance of impurity profiling in drug development and manufacturing. Future research could potentially explore any latent biological effects of this compound, although its current utility remains firmly in the analytical sphere.

References

- 1. researchgate.net [researchgate.net]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluoxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoxetine - Wikipedia [en.wikipedia.org]

- 6. SMPDB [smpdb.ca]

- 7. ClinPGx [clinpgx.org]

- 8. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoxetine Related Compound C Pharmaceutical Secondary Standard; Certified Reference Material 1026723-45-4 [sigmaaldrich.com]

- 11. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Fluoxetine Succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine Succinamic Acid, identified as a related compound and impurity of the widely prescribed antidepressant Fluoxetine, is a molecule of significant interest in the fields of pharmaceutical analysis and quality control.[1][2][3] As a selective serotonin reuptake inhibitor (SSRI), Fluoxetine's therapeutic efficacy is well-established; however, the presence of impurities can impact the safety and quality of the final drug product. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, offering a critical resource for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is chemically known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid.[4] Its structure is characterized by the core fluoxetine molecule, which is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, linked to a succinic acid moiety via an amide bond.

| Identifier | Value | Reference |

| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [4] |

| CAS Number | 1026723-45-4 | [4][5] |

| Molecular Formula | C21H22F3NO4 | [4][5] |

| Molecular Weight | 409.4 g/mol | [4][5] |

| Canonical SMILES | CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | [5] |

| InChI | InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | [5] |

| Synonyms | Fluoxetine USP Related Compound C, USP Fluoxetine Related Compound A | [5] |

Physicochemical Properties

The available physicochemical data for this compound is limited, with most information derived from computational models and supplier specifications.

| Property | Value | Source |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in Methanol-DMSO mixtures | [4] |

| XLogP3 | 3.4 | [5] |

| Melting Point | Data not available (listed by a supplier without a specified value) | [4] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Synthesis

A specific, validated synthesis protocol for this compound is not publicly documented. It is likely formed as a byproduct during the synthesis of Fluoxetine or through the degradation of Fluoxetine in the presence of succinic acid or related precursors. The synthesis would theoretically involve the acylation of the secondary amine of fluoxetine with succinic anhydride or a derivative thereof.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of fluoxetine and its impurities can be adapted for the quantification of this compound. A validated method for potential impurities in fluoxetine hydrochloride has been described.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the identification and characterization of fluoxetine-related impurities. The fragmentation pattern of this compound can be predicted based on its structure. The parent compound, fluoxetine, typically shows a major fragment at m/z 44, corresponding to the [CH2=NHCH3]+ ion.[8][9] For this compound, fragmentation would likely occur at the amide bond and along the propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific NMR spectrum for this compound is not publicly available, a hypothetical ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl and succinyl chains, and the N-methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the amide functionality.

Biological Activity and Signaling Pathways

There is no direct evidence in the public domain regarding the specific biological activity or the interaction of this compound with any signaling pathways. Its classification as an impurity suggests that its pharmacological profile has not been a primary area of investigation.

The parent compound, fluoxetine, is a well-characterized selective serotonin reuptake inhibitor (SSRI).[10] It exerts its therapeutic effect by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[11][12][13] The binding of fluoxetine and other SSRIs to SERT is a key interaction in its mechanism of action.[12]

Given the structural similarity, it is plausible that this compound may have some affinity for SERT, although this has not been experimentally confirmed. The addition of the succinamic acid moiety would significantly alter the molecule's polarity and size, which could impact its ability to cross the blood-brain barrier and bind to the transporter. Any potential biological activity is likely to be significantly different from that of fluoxetine. The primary relevance of this compound remains in the context of pharmaceutical quality control, where its presence must be monitored and controlled to ensure the safety and efficacy of fluoxetine drug products.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship of this compound to its parent compound and a general workflow for its analysis.

Caption: Relationship of this compound to Fluoxetine.

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is an important entity in the context of fluoxetine manufacturing and quality control. While detailed public information on its physicochemical properties, synthesis, and biological activity is scarce, this guide consolidates the available knowledge. For drug development professionals, the focus remains on the development and validation of robust analytical methods to detect and quantify this and other related substances to ensure the purity and safety of fluoxetine-containing pharmaceuticals. Further research into the pharmacological profile of fluoxetine impurities could provide a more complete understanding of their potential impact.

References

- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. allmpus.com [allmpus.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of Fluoxetine Succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of Fluoxetine Succinamic Acid. As of the date of this publication, specific experimental data for this compound is not widely available in published literature. The experimental protocols and data tables presented herein are generalized templates based on industry standards and methodologies for characterizing active pharmaceutical ingredients (APIs). These should be adapted and validated for the specific compound.

Introduction

This compound (CAS: 1026723-45-4) is a derivative of Fluoxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.

This guide outlines the fundamental experimental procedures to comprehensively characterize the solubility and stability profile of this compound.

Physicochemical Properties

A foundational step in drug development is the characterization of the molecule's inherent properties.

| Property | Data |

| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid |

| Molecular Formula | C₂₁H₂₂F₃NO₄ |

| Molecular Weight | 409.4 g/mol |

| CAS Number | 1026723-45-4 |

| Predicted pKa | Due to the presence of a carboxylic acid and a tertiary amine, this compound is expected to be amphoteric. The succinamic acid moiety will have an acidic pKa, while the tertiary amine will have a basic pKa. Precise values need to be determined experimentally. |

| Predicted LogP | The lipophilicity of the molecule will be influenced by its ionization state, which is pH-dependent. Experimental determination is necessary. |

Solubility Profile

The solubility of an API is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected data from comprehensive solubility studies.

Aqueous Solubility

Table 1: Equilibrium Aqueous Solubility of this compound

| Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 ± 2 | Data to be determined | Shake-flask |

| Purified Water | 37 ± 2 | Data to be determined | Shake-flask |

pH-Dependent Solubility

Table 2: pH-Solubility Profile of this compound at 37 ± 2 °C

| pH | Buffer System | Solubility (mg/mL) | Method |

| 1.2 | 0.1 N HCl | Data to be determined | Shake-flask |

| 4.5 | Acetate Buffer | Data to be determined | Shake-flask |

| 6.8 | Phosphate Buffer | Data to be determined | Shake-flask |

| 7.4 | Phosphate Buffer | Data to be determined | Shake-flask |

| 9.0 | Borate Buffer | Data to be determined | Shake-flask |

Solubility in Organic Solvents

Table 3: Solubility of this compound in Common Organic Solvents at 25 ± 2 °C

| Solvent | Solubility (mg/mL) | Classification |

| Methanol | Data to be determined | e.g., Freely Soluble |

| Ethanol | Data to be determined | e.g., Soluble |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | e.g., Very Soluble |

| Acetonitrile | Data to be determined | e.g., Sparingly Soluble |

| Dichloromethane | Data to be determined | e.g., Slightly Soluble |

Note: A qualitative mention of solubility in a Methanol-DMSO mixture has been noted in some literature, but quantitative data is not available.

Experimental Protocols: Solubility Determination

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Equilibrium Solubility Determination Workflow

Stability Profile

Evaluating the stability of an API under various environmental conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.

Solid-State Stability

Table 4: Solid-State Stability of this compound (ICH Conditions)

| Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |

| Long-Term | 0 | Initial Data | Initial Data | Initial Data |

| 25°C/60% RH | 3 Months | Data to be determined | Data to be determined | Data to be determined |

| 6 Months | Data to be determined | Data to be determined | Data to be determined | |

| 9 Months | Data to be determined | Data to be determined | Data to be determined | |

| 12 Months | Data to be determined | Data to be determined | Data to be determined | |

| Accelerated | 0 | Initial Data | Initial Data | Initial Data |

| 40°C/75% RH | 3 Months | Data to be determined | Data to be determined | Data to be determined |

| 6 Months | Data to be determined | Data to be determined | Data to be determined |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Table 5: Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradants (RRT) |

| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h) | Data to be determined | Data to be determined |

| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 24h) | Data to be determined | Data to be determined |

| Oxidative (e.g., 3% H₂O₂, RT, 24h) | Data to be determined | Data to be determined |

| Thermal (e.g., 80°C, 48h) | Data to be determined | Data to be determined |

| Photolytic (ICH Q1B) | Data to be determined | Data to be determined |

Experimental Protocols: Stability and Degradation

ICH Stability Testing

Methodology:

-

Sample Preparation: Place a sufficient quantity of this compound in suitable containers that are inert and impermeable.

-

Storage: Store the samples in calibrated stability chambers under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Forced Degradation Studies

Methodology:

-

Solution Preparation: Prepare solutions or suspensions of this compound in the respective stress media (acid, base, water, oxidizing agent). For thermal and photolytic studies, use the solid drug substance.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period. The goal is to achieve 5-20% degradation.

-

Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at the end of the exposure period.

-

Analysis: Analyze the stressed samples using a suitable HPLC method to separate the parent drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Fluoxetine Succinamic Acid

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluoxetine Succinamic Acid, a potential impurity and related compound of Fluoxetine. The method is suitable for use in quality control and stability studies of fluoxetine drug substances and products. The chromatographic separation is achieved on a C18 column with gradient elution, and detection is performed using a UV detector. This method has been developed based on established analytical principles for fluoxetine and its related compounds, ensuring robustness and reliability.[1][2][3][4][5][6][7][8]

Introduction

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][7] During the synthesis and storage of fluoxetine, various related compounds and impurities can be formed, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound (4-(methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid) is identified as a potential impurity.[9][10] Therefore, a reliable analytical method for its quantification is crucial for pharmaceutical quality control.

This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.

Experimental

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system with a UV detector is suitable.[6] A system equipped with a gradient pump will provide more flexibility for method optimization.[2][3]

-

Column: A C18 reversed-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm) is recommended for the separation.[2][3]

-

Software: Chromatographic data acquisition and processing software.

-

Reagents: Triethylamine, phosphoric acid, and purified water.[2]

-

Standards: Reference standards of Fluoxetine and this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)[2][3] |

| Mobile Phase A | Buffer: Methanol (80:20, v/v). The buffer is prepared by mixing 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.[2] |

| Mobile Phase B | 100% Methanol[2] |

| Gradient Program | Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25[2] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL[8] |

| Column Temperature | Ambient |

| Detection Wavelength | 215 nm[2][3] |

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation

-

Drug Substance: Accurately weigh about 25 mg of the fluoxetine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Drug Product (Capsules/Tablets): Weigh and finely powder not fewer than 20 tablets/capsules. Accurately weigh a portion of the powder equivalent to about 25 mg of fluoxetine into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.[7] Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Parameters (Illustrative Data)

The following table summarizes the typical validation parameters for a similar analytical method for fluoxetine and its impurities. These values should be established during the formal method validation process.

| Parameter | Acceptance Criteria | Illustrative Result |

| Specificity | No interference from blank, placebo, and other known impurities at the retention time of this compound. | Peak for this compound is well-resolved from other components. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 50 | 1 - 50 |

| Accuracy (% Recovery) | 80.0% - 120.0%[3] | 98.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). | Method is robust within the tested parameter range. |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Development

Caption: Logical flow of analytical method development.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in fluoxetine drug substances and products. The method is specific, sensitive, and accurate, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The provided protocol and validation guidelines offer a solid foundation for the implementation of this method in a regulated laboratory environment.

References

- 1. helixchrom.com [helixchrom.com]

- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of Related Substances in Fluoxetine Hydrochloride a...: Ingenta Connect [ingentaconnect.com]

- 6. asianpubs.org [asianpubs.org]

- 7. wjpmr.com [wjpmr.com]

- 8. jocpr.com [jocpr.com]

- 9. This compound,(CAS# 1026723-45-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Fluoxetine Succinamic Acid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Fluoxetine Succinamic Acid as a reference standard in the pharmaceutical industry. This document is intended to assist in the accurate quantification and quality control of fluoxetine and its related compounds in drug substances and formulations.

Introduction

Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes rigorous quality control to ensure its safety and efficacy.[1] During the synthesis and storage of fluoxetine, various related compounds and potential impurities can arise. This compound is a known related compound of fluoxetine and serves as a critical reference standard for the identification and quantification of impurities in fluoxetine drug products.[2][3][4] The use of a well-characterized reference standard is essential for method validation and routine quality control analysis in compliance with regulatory requirements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [5] |

| CAS Number | 1026723-45-4 | [2][5][6] |

| Molecular Formula | C₂₁H₂₂F₃NO₄ | [2][3][5] |

| Molecular Weight | 409.4 g/mol | [2][3][5] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in Methanol and DMSO | [5] |